Cas no 83704-53-4 (1,2,3,7,9-Pentachlorodibenzofuran)

83704-53-4 structure
Nome del prodotto:1,2,3,7,9-Pentachlorodibenzofuran
1,2,3,7,9-Pentachlorodibenzofuran Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dibenzofuran,1,2,3,7,9-pentachloro-
- 1,2,3,7,9-pentachlorodibenzofuran
- 97FAG97HI0
- 83704-53-4
- Dibenzofuran, 1,2,3,7,9-pentachloro
- DTXSID00232566
- Dibenzofuran, 1,2,3,7,9-pentachloro-
- PCDF 95
- BDBM50408311
- 1,2,3,7,9-Pentachloro-dibenzofuran
- NS00001660
- Q27272010
- 1,2,3,7,9-pentachlorodibenzo[b,d]furan
- JVUSEQPOWCBYNG-UHFFFAOYSA-N
- SCHEMBL2284432
- UNII-97FAG97HI0
- CHEMBL134370
- 1,2,3,7,9-Pentachlorodibenzofuran
-
- Inchi: InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-7(2-4)18-8-3-6(15)11(16)12(17)10(8)9/h1-3H
- Chiave InChI: JVUSEQPOWCBYNG-UHFFFAOYSA-N
- Sorrisi: C1=C(C=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl
Proprietà calcolate
- Massa esatta: 339.859703g/mol
- Massa monoisotopica: 337.862653g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 18
- Conta legami ruotabili: 0
- Complessità: 328
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.8
- Superficie polare topologica: 13.1Ų
1,2,3,7,9-Pentachlorodibenzofuran Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P238105-1mg |
1,2,3,7,9-Pentachlorodibenzofuran |
83704-53-4 | 1mg |
$190.00 | 2023-05-17 | ||
TRC | P238105-10mg |
1,2,3,7,9-Pentachlorodibenzofuran |
83704-53-4 | 10mg |
$1499.00 | 2023-05-17 |
1,2,3,7,9-Pentachlorodibenzofuran Letteratura correlata
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
83704-53-4 (1,2,3,7,9-Pentachlorodibenzofuran) Prodotti correlati
- 2171372-71-5((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)
- 80572-06-1((2R)-2-Aminobutane-1,4-diol)
- 1314714-92-5(2-(2-Bromo-3-hydroxy-4-methoxyphenyl)-2-methylpropanenitrile)
- 1806063-04-6(6-Bromo-4-cyanonicotinoyl chloride)
- 2152795-08-7(1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene)
- 620547-44-6(methyl 2-{(2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 1706297-75-7(4-(adamantane-1-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane)
- 2229158-64-7(3-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol)
- 1798456-31-1(2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide)
- 2172033-72-4(5-cyclopropyl-1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
